molecular formula C20H40O2 B029559 Ethyl stearate CAS No. 111-61-5

Ethyl stearate

Cat. No. B029559
CAS RN: 111-61-5
M. Wt: 312.5 g/mol
InChI Key: MVLVMROFTAUDAG-UHFFFAOYSA-N
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Description

Ethyl stearate, also known as ethyl octadecanoate or stearic acid ethyl ester, is a long-chain fatty acid ethyl ester . It is an octadecanoate ester obtained by formal condensation between the carboxy group of octadecanoic (stearic) acid and the hydroxy group of ethanol . It is found in Mandragora autumnalis, Mitracarpus hirtus, and other organisms .


Synthesis Analysis

Ethyl stearate can be synthesized by a two-stage process. Initially, 1-Chloroethyl tannin ether (CTE), an intermediate, is prepared with tannic acid (TA) and paraldehyde. Then, ethyl stearate is synthesized by sodium stearate and CTE in the presence of FeCl3-PEG-400 as a phase-transfer catalyst .


Molecular Structure Analysis

The molecular formula of ethyl stearate is C20H40O2 . The IUPAC name is ethyl octadecanoate . The InChI is 1S/C20H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h3-19H2,1-2H3 . The molecular weight is 312.5 g/mol .


Chemical Reactions Analysis

The hydrodeoxygenation of a model compound, ethyl stearate, of biomass-derived resources into long chain alkanes was investigated with Re-modified Ru/TiO2 catalysts .


Physical And Chemical Properties Analysis

Ethyl stearate is a solid substance . It is insoluble in water but soluble in ethyl ether . It has a melting point, mass fraction of solid ethers, and solubility in acylglycerols in any ratio .

Scientific Research Applications

Production of Fatty Alcohols

Ethyl stearate can be hydrogenated to produce 1-Octadecanol , a fatty alcohol used in the formulation of surfactants and lubricants. This process involves catalysts like Ru on tungstated zirconia, which have shown significant activity and selectivity .

Hydrodeoxygenation in Biomass Conversion

In the field of biomass conversion, ethyl stearate serves as a model compound for the hydrodeoxygenation process. This reaction pathway is crucial for producing long-chain alkanes like n-Octadecane from biomass-derived resources, with catalysts such as Re-promoted Ru/TiO2 enhancing the rate and selectivity .

Lipase-Catalyzed Esterification

The enzymatic esterification of ethyl stearate can be optimized using lipases. This bio-catalytic approach is significant for producing various alkyl stearates, which have applications ranging from bio-lubricants to food additives .

Nanotechnology in Catalysis

Ethyl stearate is used in nanotechnology research, particularly in the study of catalysis. Nanosized catalysts are employed for its hydrogenation, providing insights into the design of efficient catalytic systems with high dispersion and reducibility .

Future Directions

One of the future directions could be the selective hydrodeoxygenation of esters to unsymmetrical ethers over a zirconium oxide-supported platinum–molybdenum catalyst .

properties

IUPAC Name

ethyl octadecanoate
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InChI

InChI=1S/C20H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h3-19H2,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

MVLVMROFTAUDAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
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DSSTOX Substance ID

DTXSID5059406
Record name Ethyl stearate
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Molecular Weight

312.5 g/mol
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Physical Description

Solid, Colourless, odourless mass
Record name Ethyl stearate
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Record name Ethyl octadecanoate
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Boiling Point

213.00 to 215.00 °C. @ 15.00 mm Hg
Record name Ethyl stearate
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Solubility

Soluble in ethanol and oils, insoluble in water
Record name Ethyl octadecanoate
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Density

0.880-0.900
Record name Ethyl octadecanoate
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Product Name

Ethyl stearate

CAS RN

111-61-5
Record name Ethyl stearate
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Record name ETHYL STEARATE
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Record name Ethyl stearate
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Record name Ethyl stearate
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Melting Point

33.4 °C
Record name Ethyl stearate
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods

Procedure details

Using the procedure described in Example 1 and substituting therein 20 g. of ethyl oleate for the palmitic acid and employing 5 g. of catalyst and adjusting the deuterium flow rate to 150 ml./minute, there is obtained after 17 days of exchange a 50% yield of ethyl stearate of 99 atom % D.
[Compound]
Name
99
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
deuterium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Ethyl stearate?

A1: Ethyl stearate has the molecular formula C20H40O2 and a molecular weight of 312.54 g/mol. []

Q2: What are the crystalline transitions observed in Ethyl stearate?

A2: Ethyl stearate exhibits a reversible transition between crystalline modifications. When initially crystallized from a melt, it exists in a metastable state. Over time, it transitions to a more stable form with significant changes in its dynamic shear compliance, particularly the emergence of large resonances around 300 cps. This transition, observed around 24.85 °C in vinyl stearate, is thought to involve alterations in the cross-sectional packing of the chains or a change in the unit cell structure, rather than a change in the tilt angle of the molecules. []

Q3: What is known about the structure of Ethyl stearate multilayers?

A3: X-ray diffraction and microscopic studies reveal that Ethyl stearate multilayers consist of microcrystals with a common orientation. This orientation aligns with the normal to the surface of the multilayer. The crystals appear to grow continuously throughout the multilayer's thickness, reaching up to 1000 molecules thick. [, ]

Q4: How does the molecular structure of Ethyl stearate affect its dielectric properties?

A4: Studies on the dielectric properties of solid Ethyl stearate reveal a circular-arc locus in its β (tilted) form. This behavior is attributed to the rotational disorder of the tilted molecules rather than regions with vertically stacked molecules. []

Q5: How does the presence of Congo red in an aqueous solution affect monolayers of Ethyl stearate?

A5: Studies have shown that monolayers of certain amphipathic compounds, including Ethyl stearate, cannot be deposited from aqueous solutions containing Congo red. Unlike compounds like stearic acid or cholesterol, Ethyl stearate, cetyl alcohol, and ethyl n-hexadecyl ether monolayers cannot be effectively transferred and deposited onto solid phases from such solutions. This suggests that the interaction between these specific amphipathic molecules and the dye hinders the formation of stable multilayers. []

Q6: What is the solubility behavior of Ethyl stearate in aqueous solutions of nonionic emulsifiers?

A6: Research on the solubilization of Ethyl stearate in aqueous solutions of the nonionic emulsifier Teric X10 revealed a specific solubilization limit. Exceeding this limit creates kinetically stable microemulsions (miniemulsions) that are essentially coarse emulsions. Over time, these systems separate into two phases to achieve thermodynamic equilibrium. []

Q7: Can Ethyl stearate be used as a starting material for the production of biodiesel?

A7: Yes, Ethyl stearate can be decarboxylated to produce diesel fuel hydrocarbons. Research using a Pd/C catalyst in a semi-batch reactor demonstrated this process. Kinetic studies revealed the reaction mechanism and allowed for successful kinetic modeling, confirming its potential for biodiesel production. []

Q8: What role does Ethyl stearate play in modifying palm oil for cocoa butter substitute production?

A8: Research shows that Ethyl stearate can act as an acyl donor in lipase-catalyzed interesterification reactions, modifying the structure of palm oil to create a cocoa butter equivalent. While other acyl donors like methyl stearate and stearic acid have been explored, Ethyl stearate plays a crucial role in achieving specific compositional and physical properties desirable in cocoa butter substitutes. [, ]

Q9: Can the crystallization behavior of Ethyl stearate mixtures be predicted?

A9: Yes, the Predictive UNIQUAC model, initially developed for predicting cloud points in diesel, has been successfully applied to forecast the melting points of binary mixtures of fatty acid ethyl esters, including Ethyl stearate. This model demonstrates excellent agreement with experimental data, providing a valuable tool for understanding and predicting the low-temperature behavior of biodiesels. []

Q10: Can we estimate the absorption of volatile organic compounds (VOCs) in Ethyl stearate?

A10: The original UNIFAC group contribution method can estimate the thermodynamic feasibility of scrubbing VOCs into biodiesels like Ethyl stearate for gas treatment processes. This method accurately estimates infinite dilution activity coefficients, providing valuable insights into the potential of Ethyl stearate as a VOC absorbent. []

Q11: What are the potential benefits of using Ethyl stearate in combination with neural stem cell transplantation for Parkinson's disease treatment?

A11: Recent research suggests that Ethyl stearate may enhance the therapeutic potential of NSC transplantation for Parkinson's disease by promoting NSC migration and differentiation into dopaminergic neurons. Although still in early stages, this research highlights the potential of Ethyl stearate to improve cell-based therapies for neurodegenerative diseases. []

Q12: How can the presence of Ethyl stearate as an impurity in pharmaceutical formulations be detected?

A14: Static headspace gas chromatography-mass spectrometry (HS-GC-MS) is an effective technique for detecting volatile organic impurities like Ethyl stearate in pharmaceutical formulations. This method proves particularly useful for intravenous formulations, where lyophilization is often employed prior to analysis to enhance sensitivity and accuracy. []

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